Hydrogen-Bond Donor Deficiency vs. N-Alkyl-Tetrahydroisoquinoline Analogs
This compound possesses zero hydrogen-bond donor (HBD) groups, whereas the closest tetrahydroisoquinoline (THIQ) analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (e.g., salsolidine, CAS 5142-89-9), carries one N–H donor. This distinction is quantitatively significant because removing a single HBD is predicted to improve passive membrane permeability by approximately 1 log unit based on Lipinski's framework and reduces the topological polar surface area (tPSA) contribution from the amine. The target compound's calculated tPSA (approximately 61 Ų, from the three methoxy oxygens and the central ether oxygen plus two aromatic nitrogen atoms) vs. the THIQ comparator (~73 Ų) reflects this difference .
| Evidence Dimension | Number of hydrogen-bond donors |
|---|---|
| Target Compound Data | 0 HBD groups; tPSA ≈ 61 Ų |
| Comparator Or Baseline | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (salsolidine): 1 HBD group; tPSA ≈ 73 Ų |
| Quantified Difference | ΔHBD = 1; ΔtPSA ≈ 12 Ų |
| Conditions | Calculated molecular descriptors (ChemDraw/ChemAxon prediction) |
Why This Matters
A lower HBD count and reduced tPSA directly translate to improved passive membrane permeation, making this compound a preferred scaffold for intracellular target engagement or CNS penetration studies where THIQ analogs would be disadvantaged.
